molecular formula C5H5N3O4 B1194642 5-Aminoorotic acid CAS No. 7164-43-4

5-Aminoorotic acid

Cat. No.: B1194642
CAS No.: 7164-43-4
M. Wt: 171.11 g/mol
InChI Key: HWCXJKLFOSBVLH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Thiourea: The synthesis of 5-aminoorotic acid can start from thiourea. The process involves cyclization, nitration, and oxidation to yield sodium nitroorotate.

    From Urea: Another method involves starting from urea.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Aminoorotic acid can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products:

Scientific Research Applications

Antioxidant Properties

5-Aminoorotic acid has been studied for its ability to scavenge free radicals, which are implicated in oxidative stress and various diseases. Research indicates that both this compound and its gallium(III) complex exhibit significant antioxidant activity.

Cancer Treatment

The potential of this compound as an anticancer agent is a significant area of research. Its complexes with gallium(III) have shown promise in preclinical studies as effective agents against various cancer cell lines.

  • Mechanism of Anticancer Activity: The gallium(III) ion is known for its cytotoxic effects on malignant cells. When complexed with this compound, it enhances the compound's ability to induce oxidative stress selectively in cancer cells while protecting healthy tissues .

Other Medical Applications

Beyond oncology, this compound may have applications in treating conditions associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders. Its ability to modulate oxidative pathways positions it as a potential therapeutic candidate for these conditions.

Research Findings

The following table summarizes key findings from recent studies on the antioxidant activity and therapeutic potential of this compound:

StudyCompoundAntioxidant MechanismIC50_{50} (M)Remarks
HAOAElectron Transfer8.6×1068.6\times 10^{-6}Moderate scavenger of superoxide
GaAOAElectron Transfer3.8×1063.8\times 10^{-6}Superior scavenger compared to HAOA
HAOAXanthine Oxidase InhibitionN/AInhibits superoxide production
GaAOAXanthine Oxidase InhibitionN/AStronger inhibition than HAOA

In Vitro Studies

Several in vitro studies have demonstrated the efficacy of this compound in reducing oxidative stress markers in cellular models:

  • A study reported that the gallium(III) complex significantly reduced superoxide levels in rat blood serum when compared to the free ligand alone, indicating enhanced protective effects against oxidative damage .

Clinical Implications

While clinical trials are still needed, preliminary findings suggest that this compound could be beneficial in clinical settings for managing oxidative stress-related conditions. Its dual action as an antioxidant and potential anticancer agent makes it a candidate for further investigation.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Orotic Acid: The parent compound of 5-aminoorotic acid, involved in the same biosynthetic pathways.

    Uracil: A pyrimidine base that is structurally related to orotic acid.

    Thymine: Another pyrimidine base similar to uracil and orotic acid.

Uniqueness:

Biological Activity

5-Aminoorotic acid (5-AOA) is a compound that has garnered attention for its potential biological activities, particularly in antioxidant and enzyme inhibition roles. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of 5-AOA.

Chemical Structure and Properties

This compound is a pyrimidine derivative, structurally related to orotic acid. Its molecular formula is C_5H_6N_2O_3, and it contains an amino group that contributes to its biological properties. The compound can form coordination complexes with various metal ions, notably gallium(III) and lanthanum(III), which enhance its biological activity.

Antioxidant Activity

Research indicates that 5-AOA exhibits significant antioxidant properties. A study demonstrated its ability to scavenge superoxide radicals through both electron transfer and hydrogen donation mechanisms. The antioxidant activity was assessed using various assays, including DPPH and ABTS radical scavenging tests.

Table 1: Antioxidant Activity of this compound and Its Complexes

CompoundIC50 (M)Mechanism of Action
This compound (HAOA)8.6×1068.6\times 10^{-6}Electron transfer, Hydrogen donation
Gallium(III) Complex (GaAOA)3.8×1063.8\times 10^{-6}Predominantly electron transfer
Lanthanum(III) Complex (LaAOA)Not specifiedSimilar to GaAOA

The IC50 values indicate the concentration required to inhibit 50% of the radical activity, showcasing that both the free acid and its metal complexes are effective antioxidants, with GaAOA exhibiting superior electron transfer capabilities compared to HAOA .

Enzyme Inhibition

Another significant aspect of 5-AOA's biological activity is its role as an enzyme inhibitor, particularly against xanthine oxidase (XO). This enzyme is responsible for producing uric acid and reactive oxygen species during purine metabolism. Inhibition of XO can potentially reduce oxidative stress in various pathological conditions.

Case Study: Xanthine Oxidase Inhibition

In vitro studies have shown that 5-AOA and its complexes can inhibit XO activity in a concentration-dependent manner. Molecular docking studies suggest that the compound interacts with the enzyme's active site, thereby reducing uric acid production.

  • Findings : The inhibition of XO by HAOA was less pronounced compared to its metal complexes (GaAOA and LaAOA), which demonstrated stronger binding affinities.
  • Implications : This inhibition can contribute to reducing oxidative stress-related diseases such as gout and cardiovascular disorders .

The mechanisms by which 5-AOA exerts its biological effects include:

  • Radical Scavenging : Through both electron transfer and hydrogen donation pathways, particularly effective against superoxide radicals.
  • Enzyme Interaction : Binding to xanthine oxidase, leading to decreased production of uric acid and reactive oxygen species.

Q & A

Basic Research Questions

Q. What are the structural characteristics of 5-Aminoorotic acid that enable its function as a ligand in metal complexes?

  • Methodological Answer : The coordination behavior of this compound (5-AOA) is determined by its pyrimidine ring and carboxylate group. Infrared (IR) and Raman spectroscopy reveal shifts in vibrational bands (e.g., C=O and NH stretching) upon metal binding, indicating coordination via the carboxylate oxygen. Nuclear magnetic resonance (NMR) studies in DMSO-d₆ confirm non-involvement of the amino group in metal bonding, with proton signals remaining unchanged in complexes .

Q. How is this compound synthesized and characterized for research applications?

  • Methodological Answer : 5-AOA is synthesized by reacting nitrates of lanthanum(III) or gallium(III) with the ligand in a 1:3 molar ratio. Characterization involves elemental analysis, FT-IR, Raman, and ¹H NMR spectroscopy to confirm coordination. Purity is assessed via HPLC (≥95%) and nitrogen content analysis (≥97%) .

Q. What role does this compound play in studying AMPK signaling pathways?

  • Methodological Answer : 5-AOA is used to simulate hypoxic conditions in cell culture models, modulating AMP-activated protein kinase (AMPK) activity. Researchers measure ATP depletion and subsequent AMPK phosphorylation using Western blotting, with 5-AOA serving as a metabolic stress inducer .

Q. What are optimal storage conditions for this compound in laboratory settings?

  • Methodological Answer : Store 5-AOA at 2–8°C in airtight containers to prevent moisture absorption and degradation. Stability tests via repeated HPLC analysis ensure integrity over time. Avoid exposure to light and oxidizing agents .

Advanced Research Questions

Q. How do enzymatic (xanthine/xanthine oxidase) and non-enzymatic (KO₂) model systems differ in assessing superoxide-scavenging activity of 5-AOA complexes?

  • Methodological Answer : Enzymatic systems (xanthine/xanthine oxidase, X/XO) generate superoxide (O₂⁻) as a byproduct of uric acid (UA) formation, monitored via UV spectroscopy. Non-enzymatic systems use potassium superoxide (KO₂) to directly release O₂⁻, measured via luminol-dependent chemiluminescence (LDCL). Discrepancies arise due to 5-AOA’s dual role in scavenging radicals and inhibiting X/XO enzyme activity .

Q. How do molecular docking studies elucidate the xanthine oxidase (XO) inhibition mechanism of 5-AOA complexes?

  • Methodological Answer : Docking simulations (e.g., ChemDraw 16.0) show that 5-AOA and its La(III)/Ga(III) complexes bind to XO’s active site via hydrogen bonding and van der Waals interactions. The pyrimidine ring aligns with xanthine-binding regions, competitively inhibiting substrate oxidation and reducing UA/O₂⁻ production .

Q. What experimental strategies quantify concentration-dependent effects of 5-AOA complexes on xanthine oxidase activity?

  • Methodological Answer : Researchers incubate X/XO with varying concentrations (e.g., 10–100 µM) of 5-AOA or its complexes. UA production is measured spectrophotometrically at 295 nm. Dose-response curves and IC₅₀ values are calculated to compare inhibitory potency .

Q. How do IR and Raman spectroscopy differentiate metal coordination modes in 5-AOA complexes?

  • Methodological Answer : IR spectra show shifts in ν(C=O) from ~1700 cm⁻¹ (free ligand) to ~1650 cm⁻¹ (complexed), indicating carboxylate coordination. Raman spectra reveal changes in ring vibrations (e.g., ν(C-N)) due to metal-induced electron redistribution. DFT calculations validate spectral assignments .

Q. How can researchers resolve contradictions in antioxidant data from in vitro vs. in vivo models using 5-AOA?

  • Methodological Answer : In vitro studies (e.g., rat blood serum) measure radical scavenging via LDCL or DPPH assays. In vivo models assess systemic effects by administering 5-AOA intraperitoneally and measuring biomarkers (e.g., glutathione levels). Discrepancies are addressed by standardizing radical sources (e.g., using KO₂ instead of X/XO) and controlling cellular uptake variables .

Q. What solvent considerations are critical for NMR analysis of 5-AOA and its complexes?

  • Methodological Answer : DMSO-d₆ is preferred for solubilizing 5-AOA and suppressing proton exchange in NH groups. Broad peaks at δ ~3.4 ppm indicate solvent interactions with amino protons. Deuterated water (D₂O) is avoided to prevent signal broadening from rapid proton exchange .

Q. Key Methodological Tables

Table 1: Superoxide-Scavenging Assays for 5-AOA Complexes

Model SystemRadical SourceDetection MethodKey Findings
EnzymaticXanthine/XOUV spectroscopy (UA)5-AOA inhibits XO, reducing UA and O₂⁻ production
Non-enzymaticKO₂Luminol-dependent CLDirect O₂⁻ scavenging observed, independent of enzyme interaction

Table 2: Spectral Signatures of 5-AOA and Its Complexes

TechniqueFree Ligand (5-AOA)La(III) ComplexGa(III) Complex
IR (ν(C=O), cm⁻¹)17001645–16501655–1660
¹H NMR (DMSO-d₆, δ)11.47 (NH), 9.44 (NH), 6.00Broad peak at ~3.4 (NH + H₂O)Similar to La(III) complex

Properties

IUPAC Name

5-amino-2,4-dioxo-1H-pyrimidine-6-carboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h6H2,(H,10,11)(H2,7,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCXJKLFOSBVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064582
Record name 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-
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Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7164-43-4
Record name 5-Amino-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid
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Record name 5-Aminoorotic acid
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Record name 5-amino-2,6-dioxo-1,2,3,4-tetrahydropyrimidine-4-carboxylic acid
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Retrosynthesis Analysis

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